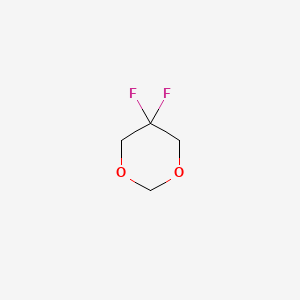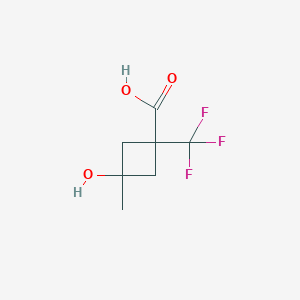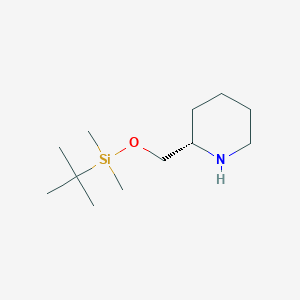
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine typically involves the protection of a hydroxymethyl group with a TBDMS group. This can be achieved through the reaction of the hydroxymethyl piperidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the TBDMS group into the piperidine derivative, providing a more sustainable and versatile method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine involves its reactivity as a protected hydroxymethyl derivative. The TBDMS group provides stability and prevents unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)piperidine: Similar in structure but with a tert-butyldiphenylsilyl group instead of TBDMS.
(S)-2-(((tert-Butoxycarbonyl)oxy)methyl)piperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of TBDMS.
Uniqueness
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine is unique due to the specific properties imparted by the TBDMS group. This group provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection under mild conditions further enhances its utility in complex organic synthesis .
Propiedades
Fórmula molecular |
C12H27NOSi |
|---|---|
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[[(2S)-piperidin-2-yl]methoxy]silane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3/t11-/m0/s1 |
Clave InChI |
LRENCRSBPCQZAY-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCCCN1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


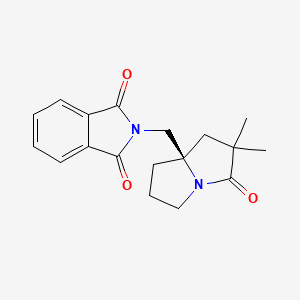
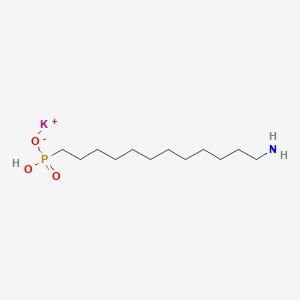

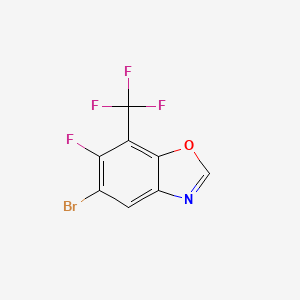
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
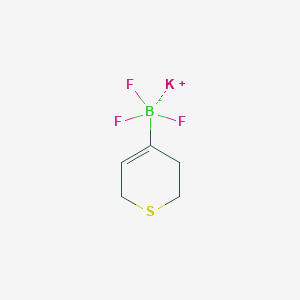
![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
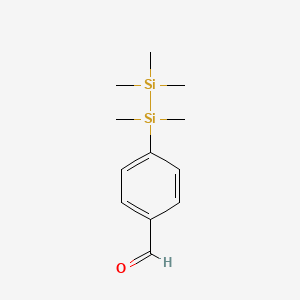
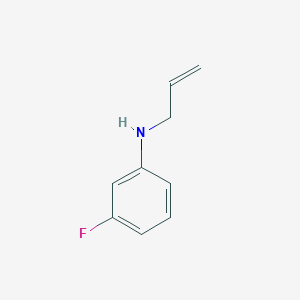
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
